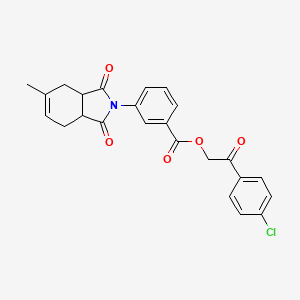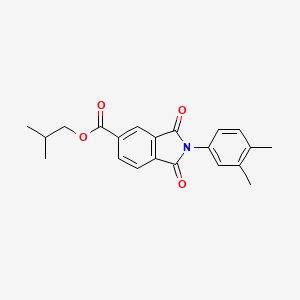![molecular formula C23H24BrNO5 B11625237 3,5-Pyridinedicarboxylicacid,4-[5-(3-bromophenyl)-2-furanyl]-1,4-dihydro-2,6-dimethyl-,diethylester](/img/structure/B11625237.png)
3,5-Pyridinedicarboxylicacid,4-[5-(3-bromophenyl)-2-furanyl]-1,4-dihydro-2,6-dimethyl-,diethylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Pyridinedicarboxylicacid,4-[5-(3-bromophenyl)-2-furanyl]-1,4-dihydro-2,6-dimethyl-,diethylester is a complex organic compound that belongs to the class of pyridinedicarboxylic acids. This compound is characterized by its unique structure, which includes a pyridine ring substituted with carboxylic acid groups, a bromophenyl group, and a furan ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylicacid,4-[5-(3-bromophenyl)-2-furanyl]-1,4-dihydro-2,6-dimethyl-,diethylester typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, bromophenyl compounds, and furan derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
3,5-Pyridinedicarboxylicacid,4-[5-(3-bromophenyl)-2-furanyl]-1,4-dihydro-2,6-dimethyl-,diethylester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
3,5-Pyridinedicarboxylicacid,4-[5-(3-bromophenyl)-2-furanyl]-1,4-dihydro-2,6-dimethyl-,diethylester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Pyridinedicarboxylicacid,4-[5-(3-bromophenyl)-2-furanyl]-1,4-dihydro-2,6-dimethyl-,diethylester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dinicotinic acid (3,5-pyridinedicarboxylic acid): Shares the pyridine ring and carboxylic acid groups but lacks the bromophenyl and furan substituents.
Quinolinic acid (2,3-pyridinedicarboxylic acid): Another pyridinedicarboxylic acid isomer with different substitution patterns.
Lutidinic acid (2,4-pyridinedicarboxylic acid): Similar structure with different positions of carboxylic acid groups.
Uniqueness
3,5-Pyridinedicarboxylicacid,4-[5-(3-bromophenyl)-2-furanyl]-1,4-dihydro-2,6-dimethyl-,diethylester is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C23H24BrNO5 |
|---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
diethyl 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H24BrNO5/c1-5-28-22(26)19-13(3)25-14(4)20(23(27)29-6-2)21(19)18-11-10-17(30-18)15-8-7-9-16(24)12-15/h7-12,21,25H,5-6H2,1-4H3 |
InChI Key |
LAGSDJIVZWYSSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(O2)C3=CC(=CC=C3)Br)C(=O)OCC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11625164.png)
![ethyl (4Z)-4-[(cyclohexylamino)methylidene]-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11625165.png)
![Dipropan-2-yl 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11625166.png)
![2-(4-ethylphenoxy)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11625176.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625180.png)
![2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B11625181.png)



![2-chloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B11625223.png)
![N-[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]hydroxylamine](/img/structure/B11625226.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(2,4-dimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B11625231.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11625234.png)

